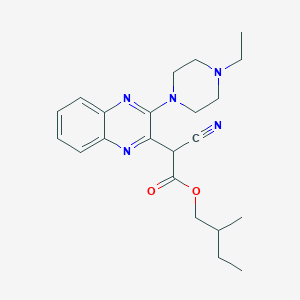
2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoxaline ring, a cyano group, and a piperazine moiety, suggest various biological activities that warrant detailed exploration. The molecular formula of this compound is C21H27N5O2, with a molecular weight of 381.48 g/mol .
The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The quinoxaline ring and piperazine moiety may modulate enzyme activity and receptor interactions, influencing metabolic pathways. Preliminary studies indicate its potential role in regulating blood glucose levels and improving insulin sensitivity, making it a candidate for diabetes-related therapeutic applications .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antidiabetic Effects : The compound has shown promise in modulating insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes treatment.
- Antimicrobial Properties : Similar compounds within the quinoxaline family have demonstrated antibacterial and antifungal activities, indicating that this compound may share these properties .
- Anticancer Activity : Preliminary evaluations suggest that derivatives of quinoxaline can inhibit cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)propanoate | Similar structure with propanoate group | Variations in biological activity due to functional group differences |
| 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)butanoate | Similar structure with butanoate group | Different chemical properties influenced by chain length |
These comparisons illustrate how variations in functional groups can affect the biological properties of related compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of quinoxaline derivatives, revealing significant insights into their biological activities:
- Antimicrobial Evaluation : A study evaluated various quinoline derivatives for their antibacterial properties against common pathogens, suggesting that structural modifications can enhance efficacy .
- Cancer Cell Inhibition : Research on quinoxaline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Inflammation Modulation : Investigations into the anti-inflammatory effects of similar compounds revealed mechanisms involving the inhibition of nitric oxide production in macrophages, highlighting potential therapeutic applications for inflammatory diseases .
属性
IUPAC Name |
2-methylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-16(3)15-29-22(28)17(14-23)20-21(27-12-10-26(5-2)11-13-27)25-19-9-7-6-8-18(19)24-20/h6-9,16-17H,4-5,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDICPYKECYOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














